CB1 Receptor Affinity and Selectivity: ACPA vs. Anandamide (AEA) and ACEA
ACPA exhibits a 40-fold higher affinity for the CB1 receptor compared to its endogenous parent compound anandamide (AEA). In competitive binding assays using rat cerebellar membranes, ACPA demonstrated a Ki of 2.2 ± 0.4 nM, while AEA showed a Ki of 89 ± 8 nM [1]. Furthermore, ACPA's selectivity for CB1 over CB2 is 325-fold (CB2 Ki = 715 nM), which is superior to that of the closely related analog arachidonyl-2-chloroethylamide (ACEA), which shows a CB1 Ki of 1.4 nM but a lower selectivity of 221-fold (CB2 Ki = 3100 nM) [1]. This precise affinity and selectivity profile is critical for experiments where off-target CB2 activation must be minimized.
| Evidence Dimension | CB1 Receptor Affinity (Ki) |
|---|---|
| Target Compound Data | 2.2 ± 0.4 nM |
| Comparator Or Baseline | Anandamide (AEA): 89 ± 8 nM; ACEA: 1.4 ± 0.3 nM |
| Quantified Difference | ACPA is 40-fold more potent than AEA; ACPA is 1.6-fold less potent than ACEA but 1.5-fold more selective. |
| Conditions | Competitive binding assay with [3H]CP-55,940 in rat cerebellar membranes. |
Why This Matters
Procurement of ACPA ensures high-potency CB1 activation with a well-characterized selectivity window, avoiding the rapid degradation and lower potency of AEA.
- [1] Hillard, C. J., Manna, S., Greenberg, M. J., DiCamelli, R., Ross, R. A., Stevenson, L. A., ... & Pertwee, R. G. (1999). Synthesis and characterization of potent and selective agonists of the neuronal cannabinoid receptor (CB1). Journal of Pharmacology and Experimental Therapeutics, 289(3), 1427-1433. View Source
